molecular formula C10H6N2O B1389285 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile CAS No. 1184916-94-6

1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile

Cat. No. B1389285
M. Wt: 170.17 g/mol
InChI Key: CYMWXJNXVVCPRZ-UHFFFAOYSA-N
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Description

“1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile” is a chemical compound with the molecular formula C10H6N2O and a molecular weight of 170.17 g/mol .


Molecular Structure Analysis

The molecular structure of “1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile” consists of a isoquinoline ring with a carbonitrile (cyano) group attached at the 6th position and an oxo group at the 1st position .


Physical And Chemical Properties Analysis

The boiling point of “1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile” is approximately 472.5±45.0°C at 760 mmHg .

Scientific Research Applications

Synthesis of Complex Organic Compounds

1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile and its derivatives have been widely used as starting materials in the synthesis of complex organic compounds. For instance, tetrahydroisoquinoline-1-carbonitriles are key in synthesizing dihydropyrrolo[2,1-a]isoquinolines and dihydroisoquinolines, which can be further transformed into lamellarin G trimethyl ether and lamellarin U. This process demonstrates the versatility of these compounds in synthesizing a range of acid-sensitive compounds, which is crucial for organic and medicinal chemistry research (Liermann & Opatz, 2008).

Facilitating Chemical Synthesis

The compound has been employed in facilitating various chemical synthesis processes. In a study, a simple and efficient synthesis method for 2-oxo-4-sec-amino-tetrahydrobenzo[f]isoquinoline-1-carbonitriles was developed. This method involved a base-catalyzed ring transformation, highlighting the compound's role in enhancing the efficiency and yield of chemical reactions (Pratap, Raghunandan, Maulik, & Ram, 2007).

Optoelectronic and Charge Transport Applications

The derivatives of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile are explored for their potential in optoelectronic and charge transport applications. A study investigated the structural, electronic, optical, and charge transport properties of these compounds, using density functional theory. This research provides insights into the multifunctional use of these compounds in advanced material science, particularly in optoelectronics (Irfan et al., 2020).

Development of Novel Organic Compounds

The compound plays a significant role in the development of new organic compounds with potential applications in various fields. For example, one-pot condensations using this compound led to the synthesis of novel derivatives such as 2-oxo(thioxo)-dihydropyridine-3-carbonitrile, which were then used in further alkylation processes. This highlights its utility in creating diverse organic molecules (Dyachenko & Dyachenko, 2015).

Alkaloid Synthesis

It has also been used in the enantioselective synthesis of various alkaloids. By undergoing deprotonation and subsequent alkylation, this compound provides a pathway to synthesize different alkaloids, crucial for pharmaceutical research and development (Blank & Opatz, 2011).

properties

IUPAC Name

1-oxo-2H-isoquinoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-7-1-2-9-8(5-7)3-4-12-10(9)13/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMWXJNXVVCPRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654951
Record name 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile

CAS RN

1184916-94-6
Record name 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Ghosh, GT Sapkal, AB Pawar - The Journal of Organic …, 2023 - ACS Publications
Herein, we report Ru(II)-catalyzed C–H/N–H bond functionalization of N-chlorobenzamides with 1,3-diynes via regioselective (4 + 2) annulation for the synthesis of isoquinolones under …
Number of citations: 3 pubs.acs.org

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